Fast blue

Overview

Description

Fast Blue is a synthetic dye commonly used in various scientific applications, particularly in histology and neuroscience. It is known for its vivid blue color and its ability to bind to specific biological structures, making it a valuable tool for staining and tracing in biological research .

Mechanism of Action

Target of Action

Fast Blue is a fluorescent dye most commonly used as a retrograde neuronal tracer . It is primarily used to stain the brain, spinal cord, and peripheral nerves . The primary targets of this compound are the neurons and their myelin sheaths .

Mode of Action

This compound interacts with its targets by being absorbed by the neurons and transported retrogradely over long distances . This allows it to effectively label neurons and provide a clear visualization of neural networks .

Biochemical Pathways

This compound’s primary application is to demonstrate the morphological structure and pathological alterations of the myelin sheath . It can be used alone or in combination with other types of fluorescent retrograde and anterograde tracers to generate visualizations of neural networks .

Pharmacokinetics

It is known that this compound is effectively transported retrogradely over long distances in various animal models . This suggests that it has good bioavailability in these systems.

Result of Action

This compound provides clear and reliable results within a short period of time . It produces bright and long-lasting fluorescence, allowing for the clear visualization of neurons . This makes it an efficient tracer for research projects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that this compound should be stored in a dark, dry, cool environment , suggesting that light, humidity, and temperature could potentially affect its stability and efficacy.

Biochemical Analysis

Biochemical Properties

Fast Blue is used as a chromogenic substrate in enzymatic activity assays . It couples with an appropriate substrate that, when cleaved by the enzyme of interest, typically alkaline phosphatase, produces a colored precipitate . This precipitate is then visibly detectable, rendering this compound an effective tool for localizing enzymatic activity within tissues or cellular samples .

Cellular Effects

This compound enables researchers to visualize areas of enzyme activity under a microscope . This provides insights into the distribution and localization of enzymes within different tissue types . This is particularly useful in studies related to enzyme expression patterns, which can help elucidate the roles of specific enzymes in various biological processes and diseases .

Molecular Mechanism

The specific mechanism of action of this compound involves its coupling with an appropriate substrate that, when cleaved by the enzyme of interest, typically alkaline phosphatase, produces a colored precipitate . This precipitate is then visibly detectable, rendering this compound an effective tool for localizing enzymatic activity within tissues or cellular samples .

Temporal Effects in Laboratory Settings

This compound is extensively used in histochemical staining . It enables researchers to visualize areas of enzyme activity under a microscope, providing insights into the distribution and localization of enzymes within different tissue types . This is particularly useful in studies related to enzyme expression patterns, which can help elucidate the roles of specific enzymes in various biological processes and diseases .

Metabolic Pathways

This compound is involved in the detection of certain enzyme activities in tissue sections or in vitro test systems

Preparation Methods

Synthetic Routes and Reaction Conditions: Fast Blue is typically synthesized through a diazotization reaction. This involves the reaction of an aromatic amine with nitrous acid to form a diazonium salt, which is then coupled with a phenol or an aromatic amine to produce the dye. The reaction conditions often require a low temperature to stabilize the diazonium salt and prevent its decomposition .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is carefully controlled to ensure the purity and consistency of the dye. The final product is often purified through crystallization or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Fast Blue undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: The dye can be reduced to form colorless or differently colored compounds.

Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or zinc in acidic conditions are often used.

Substitution: Substitution reactions typically involve nucleophiles such as hydroxide ions or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinones or other oxidized derivatives, while reduction may yield amines or other reduced compounds .

Scientific Research Applications

Fast Blue has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical assays and reactions.

Biology: this compound is extensively used in histological staining to visualize specific structures within tissues.

Industry: The dye is used in the production of various products, including textiles and inks.

Comparison with Similar Compounds

Fast Blue is often compared with other similar compounds, such as:

Methylene Blue: Another synthetic dye used in histology and medicine.

Luxol this compound: A dye similar to this compound, used specifically for staining myelin in the central nervous system.

Cholera Toxin-B: Although not a dye, it is used in similar applications for tracing neural pathways.

Uniqueness: this compound is unique in its specific binding properties and its vivid blue color, which makes it highly effective for visualizing biological structures. Its stability and ease of use also make it a preferred choice in many research applications .

Properties

CAS No. |

91-91-8 |

|---|---|

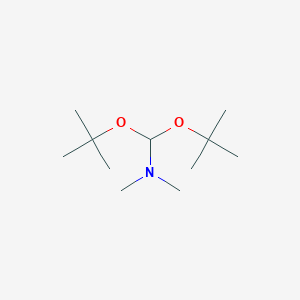

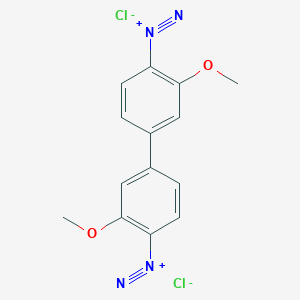

Molecular Formula |

C14H12ClN4O2+ |

Molecular Weight |

303.72 g/mol |

IUPAC Name |

4-(4-diazonio-3-methoxyphenyl)-2-methoxybenzenediazonium;chloride |

InChI |

InChI=1S/C14H12N4O2.ClH/c1-19-13-7-9(3-5-11(13)17-15)10-4-6-12(18-16)14(8-10)20-2;/h3-8H,1-2H3;1H/q+2;/p-1 |

InChI Key |

LKOPEGAEYDVBMX-UHFFFAOYSA-M |

SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N.[Cl-].[Cl-] |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N.[Cl-] |

Key on ui other cas no. |

74749-42-1 91-91-8 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Related CAS |

20282-70-6 (Parent) |

Synonyms |

3,3’-Dimethoxy-[1,1’-biphenyl]-4,4’-bis(diazonium) Chloride (1:2); 4,4’-Bi[2-methoxybenzenediazonium Chloride]; 3,3’-Dimethoxy-4,4’-biphenylbis(diazonium) Dichloride; 3,3’-Dimethoxy-[1,1’-biphenyl]-4,4’-bis(diazonium) Dichloride; Blue BNS Salt; o-Di |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is lithium carbonate preferred over lithium chloride in the Luxol fast blue staining protocol for myelin?

A2: Lithium carbonate's low solubility (1.3% or 0.18 M) ensures a mildly alkaline solution when saturated, making it a convenient alkali source for histology labs []. Diluting a saturated lithium carbonate solution provides the desired 0.05 M concentration for differentiating Luxol this compound MBS stained sections without requiring precise weighing []. While sodium carbonate could be used, it necessitates weighing for accurate concentration [].

Q2: Can Luxol this compound bind to components other than myelin in frozen tissue sections?

A3: Yes, in frozen sections, Luxol this compound can bind to the cationic choline and ethanolamine groups present in certain phospholipids []. This binding is in addition to its interaction with myelin and highlights the importance of understanding the staining properties of Luxol this compound in different tissue preparations [].

Q3: How does the solvent used in Luxol this compound staining affect its performance?

A4: The choice of solvent significantly influences the staining characteristics of Luxol fast blues []. The specific mechanisms by which different solvents impact dye solubility, tissue penetration, and ultimately, staining patterns, are areas of ongoing research.

Q4: Can this compound dyes be used as retrograde tracers in neuroscience research?

A5: Yes, this compound has proven valuable as a retrograde tracer in numerous neuroscience studies [, , , , , , ]. Researchers inject it into a target area, where it is taken up by nerve terminals and transported back to the cell bodies of the neurons that innervate that area. This technique allows for the visualization and mapping of neuronal pathways.

Q5: What is the significance of identifying neurons projecting to specific organs, like the colon or the trachea, using this compound?

A6: Identifying the specific populations of neurons innervating organs like the colon [] and trachea [] is crucial for understanding the neural control of their function and sensation. By labeling these neurons with this compound, researchers can study their properties, connections, and responses to various stimuli, providing insights into the mechanisms underlying visceral pain and other physiological processes.

Q6: What is the chemical nature of “Luxol” dyes and how does their structure contribute to their staining properties?

A7: "Luxol" dyes, initially developed by DuPont and later by Rohm & Haas (Dow Chemical), are salts composed of a hydrophilic colored anion and a hydrophobic diarylguanidinium cation []. This unique structure makes them soluble in alcohols like methanol and ethanol but nearly insoluble in water and hydrocarbons like xylene []. This solubility profile is crucial for their penetration into tissue sections and their ability to differentially stain various tissue components.

Q7: How does this compound RR differ from other diazonium salts in its reaction with enterochromaffin?

A8: The azo-coupling rate of this compound RR with enterochromaffin is slower compared to p-nitro derivatives but faster than other this compound variants like BB or VB []. This difference in reaction rate is attributed to the specific chemical structure of each diazonium salt and its influence on the azo-coupling mechanism with enterochromaffin.

Q8: What is the impact of alkyl group variations on the color and fastness properties of this compound RR type azoic diazo components?

A9: The type of alkyl group (methyl, ethyl, n-propyl, n-butyl) significantly influences the color intensity of this compound RR type developing agents (2-benzoylamino-5-aminohydroguinone dialkyl ethers) []. Coloration intensity follows the order: n-propyl < n-butyl < methyl < ethyl []. While alkyl group variations do not drastically affect color fastness, subtle differences exist, with light fastness generally rated higher than washing and rubbing fastness [].

Q9: Can this compound dyes form ion-pair complexes with pharmaceutical compounds for spectrophotometric analysis?

A10: Yes, this compound dyes, such as Wool this compound (WFB), can form ion-pair complexes with certain drugs like Escitalopram under specific pH conditions []. This complex can then be extracted into a suitable solvent like chloroform and analyzed spectrophotometrically at a specific wavelength []. This method offers a simple, sensitive, and cost-effective way to determine drug concentration in pharmaceutical formulations.

Q10: How do solvents and cyclodextrins affect the fluorescence properties of this compound dyes like FBRR and FVB?

A11: this compound dyes like FBRR and FVB exhibit dual fluorescence in nonpolar solvents, suggesting the presence of both locally excited and intramolecular charge transfer (ICT) states []. Complexation with cyclodextrins, particularly β-cyclodextrin, influences the ratio of these emissions, indicating the formation of inclusion complexes that alter the dye's photophysical properties [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.